molecular formula C14H8FNO5S B2779086 1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate CAS No. 225235-99-4

1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate

Cat. No.: B2779086
CAS No.: 225235-99-4
M. Wt: 321.28
InChI Key: YBZYOFPXWKUXEX-UHFFFAOYSA-N
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Description

“1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate” is a chemical compound that has been studied for its potential applications in various fields . It is also known as “Lapdesf-4c” in some studies .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involved the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This was followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the methyl anthranilate to furnish the isoindole .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single-crystal X-ray diffraction studies . For example, the structure of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was found to be stabilized by N-H⋯O bonding, resulting in the formation of S(6) hydrogen-bonded loop .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the reaction of 4-fluorobenzohydrazide with phthalic anhydride in acetic acid resulted in the formation of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as FT-IR, UV-Vis, NMR, and MS . DFT studies suggest that the HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .

Scientific Research Applications

Antioxidant Activity and Corrosion Inhibition

This compound has been evaluated for its antioxidant and corrosion inhibition properties, particularly in the context of lubricating oils. For instance, research conducted by Habib et al. (2014) on quinazolones, including compounds related to 1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate, revealed significant antioxidant activity. These compounds were tested as potential additives for Egyptian lubricating oils, showing promising results in enhancing the oils' resistance to oxidation and corrosion, which are critical factors in extending the operational life of machinery and engines (Habib, Hassan, & El‐Mekabaty, 2014).

Bioimaging and Probe Development

In the field of bioimaging, 1,3-Dioxoisoindolin-2-yl derivatives have been utilized in the development of fluorescent probes for detecting biological molecules or ions. Liu et al. (2020) designed a fluorescent probe based on the 1,3-Dioxoisoindolin-2-yl structure for the detection of hydrogen sulfide (H2S) in living cells. This probe demonstrated high selectivity and sensitivity, enabling effective bioimaging applications in HeLa cells (Liu et al., 2020).

Antimicrobial and Anticancer Research

Another significant area of application is in the development of antimicrobial and anticancer agents. Bedair et al. (2006) synthesized derivatives of 1,3-Dioxoisoindolin-2-yl phenylacetic acid, which showed promising antimicrobial activities. These compounds represent a potential avenue for new antimicrobial drug development, indicating the compound's role in addressing bacterial infections (Bedair et al., 2006).

Organometallic Chemistry and Catalysis

The use of fluorobenzenes, including this compound derivatives, in organometallic chemistry and catalysis has been explored to enhance chemical reactions and synthesis processes. Pike et al. (2017) discussed the role of partially fluorinated benzenes in organometallic chemistry, highlighting their potential as solvents or ligands in transition-metal-based catalysis. This research underlines the compound's utility in facilitating various chemical transformations, contributing to the development of more efficient and sustainable chemical processes (Pike, Crimmin, & Chaplin, 2017).

Future Directions

The potential applications of “1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate” and similar compounds in various fields, including medicine, are a promising area for future research. Further studies could focus on exploring its properties for further chemical transformations and its impact on the survival of blood cancer cells .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO5S/c15-9-5-7-10(8-6-9)22(19,20)21-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZYOFPXWKUXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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